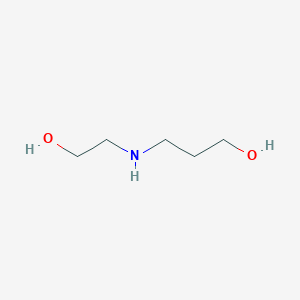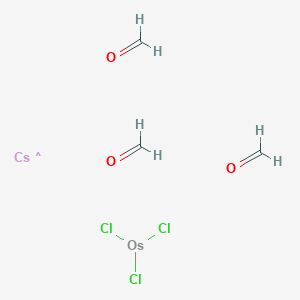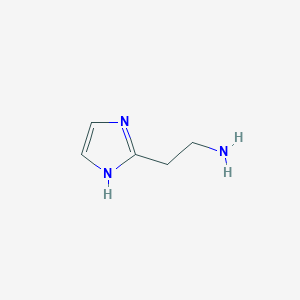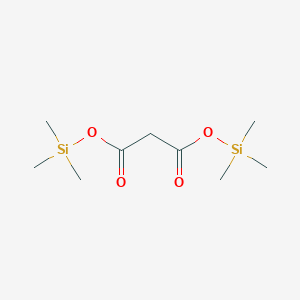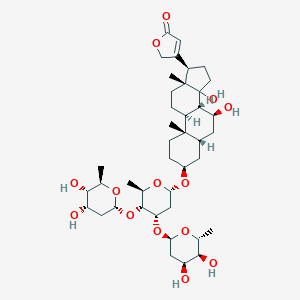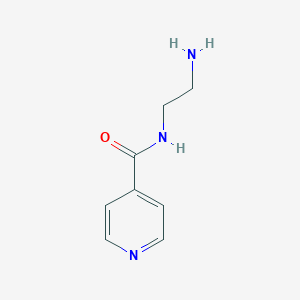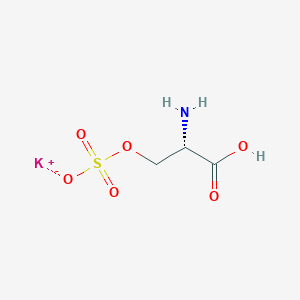
L-Serine O-sulfate potassium salt
Overview
Description
L-Serine O-sulfate potassium salt is a chemical compound with the molecular formula C3H6NO6SK and a molecular weight of 223.25 g/mol . It is a derivative of L-serine, an amino acid, where the hydroxyl group of serine is replaced by a sulfate group. This compound is often used in biochemical research due to its unique properties and interactions with biological molecules .
Mechanism of Action
Mode of Action
It is known to be an agonist at mGlu 1α and mGlu 5a subtypes expressed in clonal RGT cell lines . This suggests that it may interact with these receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence glutamatergic signaling pathways . .
Result of Action
As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence cellular signaling and function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine O-sulfate potassium salt can be synthesized through the sulfation of L-serine. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale sulfation of L-serine using sulfur trioxide or chlorosulfonic acid. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
L-Serine O-sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form L-serine.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfate group.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: L-serine.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Serine O-sulfate potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various chemical processes.
Comparison with Similar Compounds
L-Serine O-sulfate potassium salt can be compared with other similar compounds such as:
L-Serine: The parent amino acid, which lacks the sulfate group.
O-Acetyl-L-serine: A derivative where the hydroxyl group is acetylated instead of sulfated.
L-Cysteine O-sulfate: Another sulfated amino acid with a thiol group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its sulfate group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in studies involving sulfation and its effects on biological molecules .
Properties
IUPAC Name |
potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIPCUMLLKNUSU-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635736 | |
| Record name | Potassium O-sulfonato-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17436-02-1 | |
| Record name | Potassium O-sulfonato-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?
A1: this compound acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, this compound reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




